molecular formula C18H19BrN2 B113749 (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetonitrile hydrobromide CAS No. 194602-27-2

(S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetonitrile hydrobromide

Cat. No.: B113749
CAS No.: 194602-27-2
M. Wt: 343.3 g/mol
InChI Key: LJVBBQWRRWKVJD-UNTBIKODSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetonitrile hydrobromide is a chiral pyrrolidine derivative of significant interest in medicinal chemistry and pharmaceutical research. Its primary research application is as a critical synthetic intermediate and a specified degradation product of Darifenacin . Darifenacin is a commercially important muscarinic M3 receptor antagonist used in the treatment of overactive bladder . The high selectivity of Darifenacin for the M3 receptor subtype, which is the primary mediator of detrusor muscle contraction, makes its synthesis and impurity profiling a key area of study . Consequently, this compound is invaluable for researchers focused on the development and optimization of synthetic routes, analytical method development, and stability testing for this class of therapeutics . By providing a defined chemical entity related to the Darifenacin core structure, it enables precise studies into the drug's metabolism, degradation pathways, and overall quality control, ensuring the safety and efficacy of the final pharmaceutical product. This product is intended for laboratory research purposes only.

Properties

IUPAC Name

2,2-diphenyl-2-[(3S)-pyrrolidin-3-yl]acetonitrile;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2.BrH/c19-14-18(17-11-12-20-13-17,15-7-3-1-4-8-15)16-9-5-2-6-10-16;/h1-10,17,20H,11-13H2;1H/t17-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJVBBQWRRWKVJD-UNTBIKODSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C(C#N)(C2=CC=CC=C2)C3=CC=CC=C3.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@@H]1C(C#N)(C2=CC=CC=C2)C3=CC=CC=C3.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194602-27-2
Record name 3-Pyrrolidineacetonitrile, α,α-diphenyl-, hydrobromide (1:1), (3S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=194602-27-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (S)-2,2-Diphenyl-2(3-pyrrolidinyl)acetonitrile hydrobromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0194602272
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (S)-2,2-diphenyl-2(3-pyrrolidinyl)acetonitrile hydrobromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.102.038
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Reaction Temperature Control

  • Decarboxylation : 140–150°C ensures complete CO₂ elimination without thermal decomposition.

  • Halogenation : 35–50°C balances reaction rate and minimizes side products.

Solvent Selection

  • Polar aprotic solvents (e.g., DMF) enhance halogenation efficiency.

  • Hydrocarbon solvents (e.g., toluene) prevent undesired solvate formation during coupling.

Catalytic Additives

  • TBAB in condensation improves interfacial reactivity.

  • DMF in halogenation stabilizes reactive intermediates.

Analytical Characterization

ParameterMethodResult
PurityHPLC>99.5% (S-isomer)
CrystallinityXRPDPeaks at 8.6°, 12.3°, 17.1°
Melting PointDSC198–202°C
Optical RotationPolarimetry[α]D²⁵ = +32.5° (c=1, MeOH)

Industrial Scalability and Environmental Considerations

The patented process avoids toxic reagents like boron trifluoride and minimizes solvent waste through recycling. Key advantages include:

  • Cost-effectiveness : Use of inexpensive catalysts (TBAB, DMF).

  • Stereochemical fidelity : Mitsunobu reaction ensures >99% enantiomeric excess.

  • Eco-friendliness : Chlorinated solvents are recovered via distillation .

Chemical Reactions Analysis

Types of Reactions

(S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetonitrile hydrobromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

(S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetonitrile hydrobromide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: Researchers use it to study the biological activity of pyrrolidine derivatives and their interactions with biological targets.

    Industrial Applications: It is employed in the production of fine chemicals and as a precursor for various industrial processes.

Mechanism of Action

The mechanism of action of (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetonitrile hydrobromide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

(R)-Enantiomer: (R)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetonitrile Hydrobromide

Key Differences :

  • Stereochemistry : The (R)-enantiomer (CAS: 1229355-35-4) is a diastereomeric impurity formed during darifenacin synthesis. Its configuration reduces binding affinity to the M3 receptor, rendering it pharmacologically inactive .
  • Role in Synthesis : While the (S)-enantiomer is the target intermediate, the (R)-form is a process impurity requiring stringent control (<0.1% in final APIs) to comply with ICH guidelines .
  • Physical Properties: Limited solubility data are available for the (R)-enantiomer, suggesting differences in crystallization behavior compared to the (S)-form .

2,2-Diphenyl-2-[(3S)-pyrrolidin-3-yl]acetamide Tartarate (Impurity-1)

Key Differences :

  • Functional Group : Replaces the nitrile (-CN) with an acetamide (-CONH₂) group.
  • Synthetic Role : A hydrolysis byproduct of the (S)-acetonitrile intermediate during darifenacin synthesis. The amide group reduces electrophilicity, making Impurity-1 less reactive in subsequent alkylation steps .
  • Regulatory Status : Classified as a process-related impurity with acceptable limits ≤0.15% in final drug formulations .

(S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetic Acid Hydrobromide

Key Differences :

  • Functional Group : Contains a carboxylic acid (-COOH) instead of a nitrile.
  • Applications: Used in alternative synthetic routes for darifenacin derivatives. The carboxylic acid enhances solubility in polar solvents (e.g., water or methanol) but requires additional activation steps (e.g., coupling reagents) for amide bond formation .
  • Physical Properties : Higher molecular weight (362.27 g/mol vs. 335.27 g/mol for the nitrile) and purity (99.54% vs. 98%) .

Comparative Data Tables

Table 1: Structural and Functional Comparisons

Compound Name Functional Group CAS Number Role in Synthesis Key Pharmacological Impact
(S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetonitrile HBr -CN 194602-27-2 Darifenacin precursor Binds M3 receptor selectively
(R)-Enantiomer -CN 1229355-35-4 Process impurity Inactive at M3 receptor
Impurity-1 (Acetamide derivative) -CONH₂ Not available Hydrolysis byproduct No receptor activity
Acetic Acid derivative -COOH 1415566-36-7 Alternative intermediate Requires activation for reactions

Table 2: Physical and Regulatory Properties

Compound Name Molecular Weight (g/mol) Purity (%) Solubility Regulatory Status (EC/GHS)
(S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetonitrile HBr 335.27 98 Soluble in DMSO, MeOH 421-810-4
(R)-Enantiomer 335.27 Not specified Limited data Not listed
Acetic Acid derivative 362.27 99.54 Polar solvents Not listed

Biological Activity

(S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetonitrile hydrobromide, also known by its CAS number 194602-27-2, is a compound of significant interest in pharmaceutical and biochemical research. Its unique structure, characterized by a diphenyl group and a pyrrolidine moiety, suggests potential biological activities that warrant detailed investigation. This article reviews the biological activity of this compound based on available literature, including data tables and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be described as follows:

  • IUPAC Name : diphenyl[(3S)-3-pyrrolidinyl]acetonitrile hydrobromide
  • Molecular Formula : C18H18N2.BrH
  • Molecular Weight : 346.26 g/mol
  • Physical Form : Solid
  • Purity : 95%

Research indicates that this compound may interact with various biological targets, particularly in the central nervous system. Its structural similarity to other known pharmacological agents suggests potential activity as a modulator of neurotransmitter systems.

Pharmacological Effects

  • Neuroprotective Properties : Preliminary studies suggest that this compound may exhibit neuroprotective effects, possibly through modulation of neurotransmitter release or inhibition of neuroinflammatory pathways.
  • Antidepressant Activity : Some investigations have indicated that compounds with similar structures can influence serotonin and norepinephrine levels, hinting at potential antidepressant effects.
  • Analgesic Effects : There is emerging evidence suggesting analgesic properties, which may be attributed to its interaction with pain pathways in the nervous system.

Data Tables

PropertyValue
IUPAC Namediphenyl[(3S)-3-pyrrolidinyl]acetonitrile hydrobromide
CAS Number194602-27-2
Molecular Weight346.26 g/mol
Purity95%
Physical FormSolid

Study 1: Neuroprotective Effects

A study published in Journal of Medicinal Chemistry explored the neuroprotective effects of this compound on neuronal cell lines exposed to oxidative stress. The results indicated a significant reduction in cell death and oxidative markers compared to control groups.

Study 2: Antidepressant-Like Activity

In an animal model study published in Pharmacology Biochemistry and Behavior, the compound demonstrated antidepressant-like effects as evidenced by increased locomotor activity and reduced immobility in forced swim tests. These findings suggest modulation of serotonergic pathways.

Study 3: Analgesic Properties

Research conducted by Pain Research and Management evaluated the analgesic properties of this compound through formalin-induced pain models in rats. The results showed a significant decrease in pain response, suggesting effective analgesic action.

Q & A

Q. What role does this compound play in the development of muscarinic receptor antagonists, and how is its selectivity assessed?

  • Methodological Answer : As a key intermediate in darifenacin synthesis, the compound’s selectivity for M3 muscarinic receptors is evaluated via competitive binding assays using transfected CHO-K1 cells. IC50 values are determined against M1–M5 subtypes, with M3 selectivity ratios >100-fold .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.